1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes an azepane ring, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of azepane derivatives with pyrazole carboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using reagents like halogens or alkylating agents. Major products formed from these reactions include substituted pyrazole and azepane derivatives.
Scientific Research Applications
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-(azepan-4-yl)piperidin-4-ylmethanol hydrochloride
- 4-(1H-pyrazol-1-yl)methylazepan-4-ol hydrochloride
- 1-(4-chlorobenzyl)azepan-4-one hydrochloride
These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of the azepane and pyrazole rings with a carboxamide group, which imparts distinct chemical and biological properties.
Biological Activity
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound characterized by its unique structural features, including an azepane ring, a pyrazole ring, and a carboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and antimicrobial properties.
- IUPAC Name : 1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide
- CAS Number : 1316224-24-4
- Molecular Weight : 236.31 g/mol
- Chemical Structure : The compound features a complex arrangement that allows for diverse interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies on related pyrazole derivatives have shown significant inhibition of JAK2/3 and Aurora A/B kinases, which are implicated in cancer progression. The IC50 values for these activities ranged from 0.008 to 2.52 μM, indicating potent effects against cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells .
Table: Anticancer Activity of Pyrazole Derivatives
Compound | Target Kinase | IC50 Value (μM) | Cell Line |
---|---|---|---|
10e | JAK2 | 0.166 | K562 |
10e | JAK3 | 0.057 | K562 |
10e | Aurora A | 0.939 | HCT116 |
10e | Aurora B | 0.583 | HCT116 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. The presence of the azepane moiety has been linked to enhanced antibacterial effects, particularly against strains such as E. coli and S. aureus. Research indicates that modifications in the structure can lead to varying degrees of antimicrobial efficacy, emphasizing the importance of the aliphatic amide pharmacophore .
Table: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Activity Level |
---|---|---|
Compound A | E. coli | Moderate |
Compound B | S. aureus | High |
Compound C | Pseudomonas aeruginosa | Low |
Study on Kinase Inhibition
In a focused study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, compound 10e was noted for its ability to down-regulate the phosphorylation of key signaling proteins such as STAT3 and STAT5 in cancer cell lines, suggesting a mechanism for its antiproliferative effects .
Study on Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of various pyrazole derivatives, revealing that compounds with specific structural features showed significant inhibition against bacterial strains at concentrations that were effective compared to standard antibiotics .
Properties
IUPAC Name |
1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(2)12(17)10-8-14-16(9-10)11-4-3-6-13-7-5-11/h8-9,11,13H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJNWKIWIFLAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)C2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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